Oral Bioavailability Enables IV-to-PO Step-Down Therapy, Unattainable with Tigecycline or Eravacycline
Omadacycline is the only third-generation tetracycline approved in both IV and oral formulations. In healthy subjects, oral bioavailability of omadacycline (300 mg oral dose) is 34.5%, achieving exposures equivalent to a 100 mg IV dose [1]. In contrast, tigecycline has an oral bioavailability of less than 1% in humans and is exclusively available as an IV formulation [2]. Eravacycline is also solely IV-administered [3]. This enables omadacycline's use in IV-to-oral step-down therapy, potentially facilitating earlier hospital discharge and reducing healthcare resource utilization.
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 34.5% (300 mg oral dose) |
| Comparator Or Baseline | Tigecycline: <1% oral bioavailability; Eravacycline: No oral formulation |
| Quantified Difference | >30-fold higher oral bioavailability than tigecycline |
| Conditions | Healthy adult subjects; omadacycline 300 mg oral vs. 100 mg IV bioequivalence study |
Why This Matters
Oral formulation enables outpatient therapy and reduces hospital length of stay, directly impacting procurement cost-effectiveness and antimicrobial stewardship program selection.
- [1] Pharmacokinetics and Pharmacodynamics of Oral and Intravenous Omadacycline. Clin Infect Dis. 2019;69(Suppl 1):S16-S22. doi:10.1093/cid/ciz309 View Source
- [2] Omadacycline: A Novel Oral and Intravenous Aminomethylcycline Antibiotic Agent. Drugs. 2020;80:285-313. doi:10.1007/s40265-020-01257-4 View Source
- [3] Review of Novel Third-Generation Tetracyclines: Eravacycline, Omadacycline, and Sarecycline. Clin Microbiol Newsl. 2024;46:1-2. doi:10.1016/j.clinmicnews.2024.01.001 View Source
